Cas no 1777-87-3 (4-Ethoxy-3-nitroaniline)

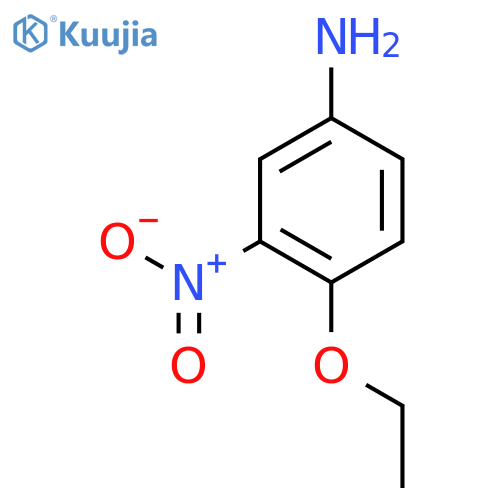

4-Ethoxy-3-nitroaniline structure

商品名:4-Ethoxy-3-nitroaniline

4-Ethoxy-3-nitroaniline 化学的及び物理的性質

名前と識別子

-

- 4-Ethoxy-3-nitroaniline

- 4-AMINO-2-NITROPHENETOLE

- 2-Nitro-4-amino-phenetol

- 2-Nitro-4-amino-phenol-aethylaether

- 3-Nitro-p-phenetidin

- 3-Nitro-p-phenetidine

- 4-Aethoxy-3-nitro-anilin

- 4-ethoxy-3-nitro-aniline

- 4-ethoxy-3-nitro-benzenamine

- AC1LCM9T

- PubChem3134

- STK183926

- SureCN4313215

- Benzenamine, 4-ethoxy-3-nitro-

- AS-8245

- BAA77787

- DTXSID50170368

- p-Phenetidine, 3-nitro-

- A812298

- AE-562/43459398

- 3-nitro-4-ethoxyaniline

- MFCD00036065

- AKOS005411936

- CS-0318410

- 1777-87-3

- DA-43504

- 4-Ethoxy-3-nitroaniline #

- SCHEMBL4313215

-

- MDL: MFCD00036065

- インチ: InChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2,9H2,1H3

- InChIKey: LHQGCNLLLDKOOO-UHFFFAOYSA-N

- ほほえんだ: CCOC1=C(C=C(C=C1)N)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 182.0692

- どういたいしつりょう: 182.06914219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 81.1Ų

じっけんとくせい

- PSA: 78.39

4-Ethoxy-3-nitroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A117394-5g |

4-Ethoxy-3-nitroaniline |

1777-87-3 | 95+% | 5g |

$494.0 | 2024-04-22 | |

| Crysdot LLC | CD12131787-10g |

4-Ethoxy-3-nitroaniline |

1777-87-3 | 95+% | 10g |

$433 | 2024-07-24 | |

| Apollo Scientific | OR70022-1g |

4-Ethoxy-3-nitroaniline |

1777-87-3 | 1g |

£70.00 | 2024-05-25 |

4-Ethoxy-3-nitroaniline 関連文献

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

1777-87-3 (4-Ethoxy-3-nitroaniline) 関連製品

- 135-15-9(1,4-Dibutoxy-2-nitrobenzene)

- 577-72-0(4-Methoxy-3-nitroaniline)

- 13350-09-9(1-Nitro-2-(prop-2-yn-1-yloxy)benzene)

- 119-23-3(2,5-Diethoxynitrobenzene)

- 39645-91-5(Benzene,1-nitro-2-(pentyloxy)-)

- 2831-60-9(2-(2,4-Dinitrophenoxy)ethanol)

- 37682-29-4(2-Nitrophenyl octyl ether)

- 16365-25-6(2-(2-nitrophenoxy)ethan-1-ol)

- 38753-50-3(1-Isopropoxy-2-nitrobenzene)

- 122329-02-6(1-Nitro-2-(tetradecyloxy)benzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1777-87-3)4-Ethoxy-3-nitroaniline

清らかである:99%

はかる:5g

価格 ($):445.0